![molecular formula C15H19NO3S2 B2923559 N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide CAS No. 1351611-17-0](/img/structure/B2923559.png)
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide” is a chemical compound that holds immense potential in scientific research. It’s an analog of fentanyl, a potent opioid .
Synthesis Analysis
The compound can be synthesized by reacting 2-aminothiophen-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical and significant synthetic method to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a thiophen-2-yl group and a phenylethane-1-sulfonamide group . The crystal packing of the compound is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
Thiophene derivatives, such as this compound, can undergo various types of reactions including electrophilic, nucleophilic, and radical substitutions . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Scientific Research Applications
Medicinal Chemistry: Anticancer Agents
Thiophene derivatives have been identified as a class of biologically active compounds with potential anticancer properties . The presence of the thiophene ring in N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide suggests that it could be explored for its efficacy in inhibiting cancer cell growth. Research could focus on synthesizing novel analogs and evaluating their cytotoxicity against various cancer cell lines.
Organic Electronics: Semiconductors
The thiophene ring is a key component in the development of organic semiconductors . This compound could be investigated for its electronic properties and potential use in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs). Its synthesis could lead to advancements in flexible and wearable electronic devices.
Pharmacology: Anti-inflammatory Drugs
Compounds containing thiophene have shown anti-inflammatory effects . N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide could be studied as a precursor for developing new nonsteroidal anti-inflammatory drugs (NSAIDs), potentially offering an alternative to existing medications with fewer side effects.
Material Science: Corrosion Inhibitors
Thiophene derivatives are utilized in industrial chemistry as corrosion inhibitors . This compound’s structural features could be optimized to enhance its performance in protecting metals from corrosion, which is crucial in extending the lifespan of infrastructure and machinery.
Neuropharmacology: Voltage-Gated Sodium Channel Blockers
Given the therapeutic importance of thiophene derivatives in neuropharmacology , this compound could be explored for its potential as a voltage-gated sodium channel blocker. This application could lead to the development of new anesthetics or treatments for neurological disorders.
Environmental Science: Development of Insecticides
The thiophene moiety has been associated with the development of insecticides . Research into N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide could focus on creating environmentally friendly pest control solutions that are effective yet safe for non-target organisms.
Analytical Chemistry: Metal Complexing Agents
Thiophene compounds can act as metal complexing agents . This property could be harnessed in the development of new analytical reagents or sensors for detecting and quantifying metal ions in various samples, which is vital for environmental monitoring and industrial processes.
Mechanism of Action
Mode of Action
It’s known that thiophene derivatives, a key structural component of this compound, have been associated with a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s action .
properties
IUPAC Name |
N-(2-hydroxy-2-thiophen-2-ylpropyl)-2-phenylethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S2/c1-15(17,14-8-5-10-20-14)12-16-21(18,19)11-9-13-6-3-2-4-7-13/h2-8,10,16-17H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYKRWPOVNBNSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCC1=CC=CC=C1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-hydroxy-2-(thiophen-2-yl)propyl]-2-phenylethane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2923477.png)
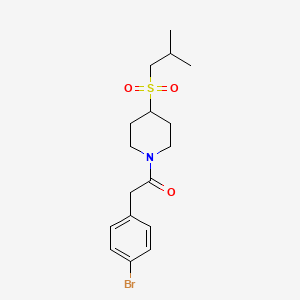
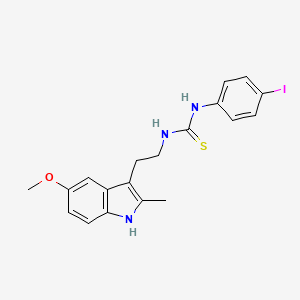
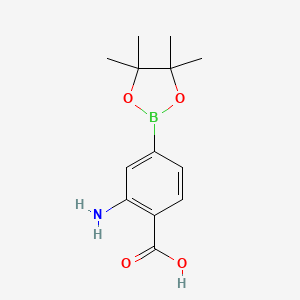
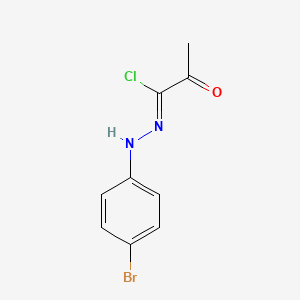
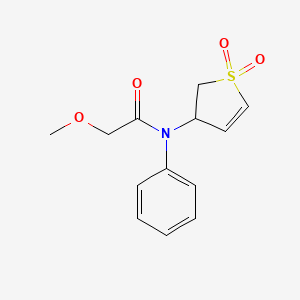


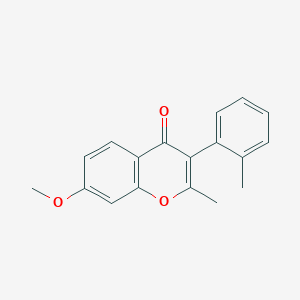

![1-Spiro[4,5-dihydrothieno[2,3-c]pyran-7,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2923492.png)
![2-(4-Methylpiperazin-1-yl)benzo[cd]indole;hydrochloride](/img/structure/B2923493.png)

![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2923499.png)